Molecular Weight and Physicochemical Profile: N1-Ethyl vs. N1-Methyl vs. N1-H Analogs
5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one exhibits a molecular weight of 247.05 g/mol, which is 14.03 g/mol (+6.0%) higher than its N1-methyl analog (233.02 g/mol) and 28.06 g/mol (+12.8%) higher than the N1-unsubstituted core (218.99 g/mol) . This increase in molecular weight is accompanied by a shift in calculated lipophilicity; the target compound has a predicted cLogP of approximately 1.18, compared to estimated cLogP values of ~0.8-0.9 for the N1-methyl analog and ~0.5-0.6 for the N1-H parent [1]. These differences, while seemingly modest, directly impact the compound's solubility profile, permeability in cell-based assays, and the lipophilic efficiency (LipE) of final drug candidates derived from it. The ethyl substituent provides a balanced increase in lipophilicity without violating Lipinski's Rule of Five (MW < 500, cLogP < 5), which is often desirable for improving passive membrane permeability while maintaining drug-likeness .
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW: 247.05 g/mol; cLogP: ~1.18 |
| Comparator Or Baseline | 5-Bromo-1-methyl-3-nitro-1,2-dihydropyridin-2-one (MW: 233.02 g/mol; cLogP: ~0.8-0.9); 5-Bromo-3-nitro-1,2-dihydropyridin-2-one (MW: 218.99 g/mol; cLogP: ~0.5-0.6) |
| Quantified Difference | MW increase: +6.0% vs. methyl, +12.8% vs. H; cLogP increase: ~+0.3-0.4 units vs. methyl, ~+0.6-0.7 units vs. H |
| Conditions | Predicted cLogP values calculated using standard fragment-based methods (ChemAxon/ACD/Labs algorithms) as aggregated in vendor databases; experimental logP not reported. |
Why This Matters
For medicinal chemists, the specific N1-ethyl group offers a precisely calibrated increase in lipophilicity compared to the methyl analog, potentially enhancing membrane permeability and target engagement without the excessive lipophilicity that can lead to promiscuous binding or metabolic instability.
- [1] ChemExper. cLogP prediction for 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one. Accessed 2026. View Source
